

(S)-1-Boc-3-aminopiperidine solubility in different solvents

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Compound of Interest

Compound Name: (S)-1-Boc-3-aminopiperidine

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An In-depth Technical Guide on the Solubility of (S)-1-Boc-3-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **(S)-1-Boc-3-aminopiperidine** (tert-butyl (S)-3-aminopiperidine-1-carboxylate), a key chiral building block in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in various synthetic protocols, formulation development, and other research applications.

Introduction to (S)-1-Boc-3-aminopiperidine

(S)-1-Boc-3-aminopiperidine is a versatile synthetic intermediate widely employed in the development of novel therapeutics. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a primary amine at the 3-position of the chiral center makes it a valuable component in the synthesis of complex molecules, including enzyme inhibitors and modulators of various biological targets. Its solubility characteristics dictate the choice of solvents for reactions, purification, and formulation, thereby impacting reaction kinetics, yield, and purity of the final product.

Solubility Profile of (S)-1-Boc-3-aminopiperidine

Currently, detailed quantitative solubility data for **(S)-1-Boc-3-aminopiperidine** in a wide range of solvents is not extensively documented in publicly available literature. However, based on

chemical supplier information and data on its enantiomer, a qualitative solubility profile can be summarized.

Table 1: Qualitative Solubility of **(S)-1-Boc-3-aminopiperidine** and its Enantiomer in Various Solvents

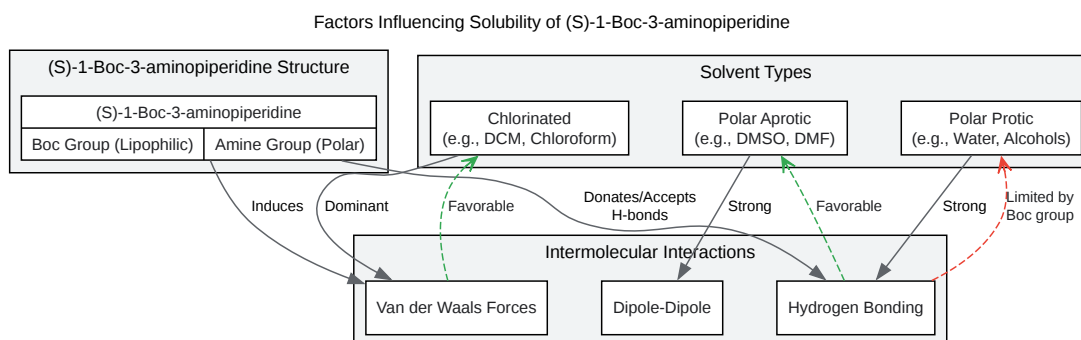
Solvent	Solvent Type	Solubility of (S)-enantiomer	Solubility of (R)-enantiomer
Dimethylsulfoxide (DMSO)	Polar Aprotic	Soluble[1]	Slightly Soluble[2][3]
Chloroform	Chlorinated	-	Slightly Soluble[2][3]
Dichloromethane	Chlorinated	Soluble[4]	-
Dimethylformamide (DMF)	Polar Aprotic	-	Slightly Soluble[2][3]
Water	Polar Protic	-	Immiscible[3][5]

Note: The solubility of the (S)-enantiomer is expected to be very similar to its (R)-enantiomer in achiral solvents.

The Boc protecting group introduces lipophilic character, while the free amine provides a site for hydrogen bonding, leading to its solubility in a range of organic solvents. The immiscibility in water is a key consideration for aqueous workups.

Factors Influencing Solubility

The solubility of **(S)-1-Boc-3-aminopiperidine** is governed by its molecular structure, specifically the interplay between the non-polar Boc group and the polar amino group.



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Caption: Logical diagram of structural features of **(S)-1-Boc-3-aminopiperidine** influencing its solubility in different solvent types.

Experimental Protocol for Solubility Determination

A reliable method for determining the quantitative solubility of **(S)-1-Boc-3-aminopiperidine** is the shake-flask method, followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of **(S)-1-Boc-3-aminopiperidine** in a given solvent at a specified temperature.

Materials:

- **(S)-1-Boc-3-aminopiperidine**

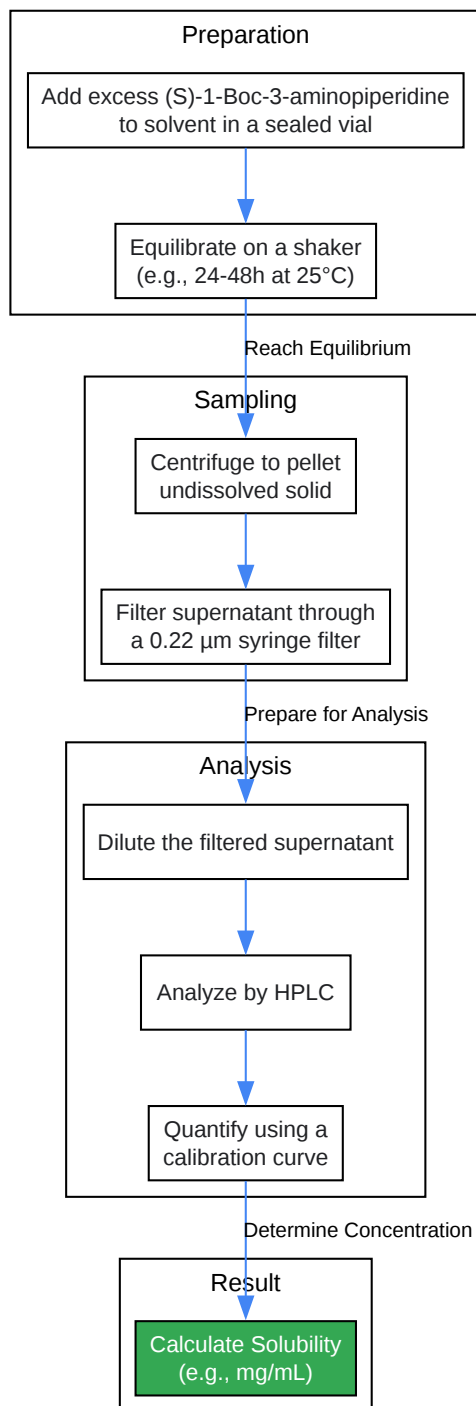
- Selected solvents (e.g., methanol, ethanol, acetonitrile, tetrahydrofuran, toluene, dichloromethane)
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **(S)-1-Boc-3-aminopiperidine** to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
 - Equilibrate the vials at a constant temperature (e.g., 25 °C) on a shaker for a sufficient period (typically 24-48 hours) to reach equilibrium.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand to let the excess solid settle.
 - Centrifuge the vials to further separate the undissolved solid.
 - Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.
- Quantification:
 - Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

- Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
- Prepare a calibration curve using standard solutions of **(S)-1-Boc-3-aminopiperidine** of known concentrations to ensure accurate quantification.
- Data Analysis:
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination

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Caption: A generalized experimental workflow for determining the solubility of **(S)-1-Boc-3-aminopiperidine** using the shake-flask method.

Conclusion

While comprehensive quantitative solubility data for **(S)-1-Boc-3-aminopiperidine** remains to be fully published, this guide provides a foundational understanding based on available qualitative information and established experimental protocols. For researchers and drug development professionals, it is recommended to perform solubility testing in the specific solvent systems relevant to their applications to obtain precise and reliable data. The methodologies outlined in this guide offer a robust framework for such determinations.

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